molecular formula C14H18N2O B11793152 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole

Cat. No.: B11793152
M. Wt: 230.31 g/mol
InChI Key: WSUZDYRRBBUTNO-UHFFFAOYSA-N
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Description

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an isopentyloxy group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole typically involves the reaction of 4-(isopentyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(Isopentyloxy)phenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Cyclohexylmethoxy)phenyl)-1H-pyrazole
  • 4-(4-(Methoxy)phenyl)-1H-pyrazole
  • 4-(4-(Chlorophenyl)-1H-pyrazole

Uniqueness

4-(4-(Isopentyloxy)phenyl)-1H-pyrazole is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-[4-(3-methylbutoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C14H18N2O/c1-11(2)7-8-17-14-5-3-12(4-6-14)13-9-15-16-10-13/h3-6,9-11H,7-8H2,1-2H3,(H,15,16)

InChI Key

WSUZDYRRBBUTNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=CNN=C2

Origin of Product

United States

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